Bienvenue dans la boutique en ligne BenchChem!

2-[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]-3,5-dihydro-4H-imidazol-4-one

Analytical Chemistry Pharmaceutical Quality Control Reference Standards

2-[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]-3,5-dihydro-4H-imidazol-4-one, commonly referred to as Tizanidine Lactam Impurity or the 4-imidazolone metabolite of tizanidine, is a heterocyclic small molecule (C9H6ClN5OS, MW 267.69 g/mol). It is one of the two major inactive metabolites of the centrally acting α2-adrenergic agonist tizanidine, formed predominantly via CYP1A2-mediated oxidation of the parent imidazoline ring.

Molecular Formula C9H6ClN5OS
Molecular Weight 267.691
CAS No. 125292-32-2
Cat. No. B586386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]-3,5-dihydro-4H-imidazol-4-one
CAS125292-32-2
Synonyms2-[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]-1,5-dihydro-4H-imidazol-4-one;  2,1,3-Benzothiadiazole 4H-imidazol-4-one derivatives
Molecular FormulaC9H6ClN5OS
Molecular Weight267.691
Structural Identifiers
SMILESC1C(=O)NC(=N1)NC2=C(C=CC3=NSN=C32)Cl
InChIInChI=1S/C9H6ClN5OS/c10-4-1-2-5-8(15-17-14-5)7(4)13-9-11-3-6(16)12-9/h1-2H,3H2,(H2,11,12,13,16)
InChIKeyUAPHNYZODWBPMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]-3,5-dihydro-4H-imidazol-4-one (CAS 125292-32-2): Baseline Identity, Pharmacological Origin, and Core Physicochemical Profile


2-[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]-3,5-dihydro-4H-imidazol-4-one, commonly referred to as Tizanidine Lactam Impurity or the 4-imidazolone metabolite of tizanidine, is a heterocyclic small molecule (C9H6ClN5OS, MW 267.69 g/mol) . It is one of the two major inactive metabolites of the centrally acting α2-adrenergic agonist tizanidine, formed predominantly via CYP1A2-mediated oxidation of the parent imidazoline ring [1]. The compound exists as a pale yellow to pale orange solid with a melting point >150 °C (decomposition) and limited aqueous solubility, being slightly soluble in DMSO and methanol with heating . This compound is primarily procured as an analytical reference standard for impurity profiling, method validation (AMV), and quality control (QC) in support of Abbreviated New Drug Applications (ANDA) and commercial tizanidine production [2].

Why Tizanidine-Related Impurities and Metabolites Cannot Be Generically Substituted for 2-[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]-3,5-dihydro-4H-imidazol-4-one (CAS 125292-32-2)


Tizanidine-related compounds share a common benzothiadiazole scaffold but diverge critically in metabolic origin, pharmacological activity, chromatographic behavior, and regulatory identity, rendering generic interchange scientifically and procedurally invalid. The 4-imidazolone metabolite (CAS 125292-32-2) is produced via CYP1A2-mediated ring oxidation, a pathway distinct from the N-dealkylation route that yields the guanidine metabolite [1]. Unlike the parent drug tizanidine (α2-adrenergic agonist) or the dehydro impurity (CAS 125292-34-4, which retains agonist activity), the 4-imidazolone metabolite is pharmacologically inactive [1]. Chromatographically, these species elute with different retention times under the USP-recommended isocratic reverse-phase HPLC conditions (mobile phase: pH 3.0 buffer/acetonitrile 80:20), and their co-elution or misidentification directly compromises system suitability, assay accuracy, and regulatory compliance [2]. As such, procurement of the precise impurity standard—rather than a structurally related surrogate—is mandatory for validated analytical methods supporting ANDA submissions.

Quantitative Evidence Guide: Differentiated Procurement Rationale for 2-[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]-3,5-dihydro-4H-imidazol-4-one (CAS 125292-32-2) Versus Closest-Analog Impurity Standards


Purity Specification: 98% Baseline Versus Lower-Purity Alternatives for Impurity Reference Standards

Commercially available Tizanidine Lactam Impurity (CAS 125292-32-2) is supplied with a documented purity specification of 98% (HPLC), as reported in vendor MSDS documentation . This purity level meets the threshold for use as an analytical reference standard in method validation and system suitability testing under ICH Q3A/B guidelines. In contrast, certain alternative tizanidine impurity standards such as Tizanidine Impurity 6 or non-certified synthetic intermediates are available at lower purity grades (e.g., 95% minimum), which may require additional purification, introduce unidentified peaks, and complicate peak purity assessment during HPLC analysis . For ANDA submissions requiring impurity quantification at the 0.10–0.30% area level, a reference standard with certified purity ≥98% is the minimum recommended specification.

Analytical Chemistry Pharmaceutical Quality Control Reference Standards

Metabolic Pathway Selectivity: CYP1A2-Dependent Formation Enables Use as a Selective In Vitro CYP1A2 Probe Substrate

The formation of the 4-imidazolone metabolite (CAS 125292-32-2) from tizanidine is catalyzed predominantly by CYP1A2, with approximately 95% of an administered tizanidine dose metabolized through this pathway [1]. In recombinant CYP1A2 intrinsic clearance experiments, tizanidine was confirmed as a CYP1A2 substrate, and profiling identified the imidazole metabolite as the detectable product in plasma [2]. Co-administration of the CYP1A inhibitor enrofloxacin with tizanidine significantly decreased formation of the imidazole metabolite by 30% (n=3) versus control experiments, demonstrating CYP1A-dependent production [2]. This contrasts with the guanidine metabolite, which arises from a parallel N-dealkylation pathway and is not exclusively CYP1A2-dependent. Furthermore, tizanidine was judged to be a more selective CYP1A2 probe than phenacetin in in vitro dog liver microsome studies due to the presence of non-CYP1A2 phenacetin-metabolizing enzymes [2].

Drug Metabolism Cytochrome P450 CYP1A2 Probe In Vitro DMPK

Extended Elimination Half-Life of Inactive Metabolite Class: Implications for Bioanalytical Method Development and Pharmacokinetic Studies

Tizanidine itself exhibits a short elimination half-life of approximately 2.54 hours, whereas its inactive metabolites—including the 4-imidazolone species—demonstrate a substantially prolonged elimination half-life of 20–40 hours [1]. This class-level pharmacokinetic distinction is critical for bioanalytical method development, as the extended persistence of the inactive metabolites in plasma necessitates chromatographic separation from the parent drug to avoid interference in therapeutic drug monitoring assays. The prolonged half-life also implies that accumulation of this metabolite may occur with repeated dosing, making its accurate quantification relevant for pharmacokinetic steady-state studies and drug-drug interaction assessments involving CYP1A2 inhibitors (e.g., fluvoxamine, ciprofloxacin) [2].

Pharmacokinetics Bioanalysis Elimination Half-Life Metabolite Profiling

Regulatory Identity: Distinct from USP-Named Related Compounds A, B, and C – Chromatographic Selectivity Requirement

The current USP monograph for Tizanidine Hydrochloride defines three official Related Compounds (A, B, and C) for system suitability and impurity limit testing: Related Compound A (5-chloro-2,1,3-benzothiadiazol-4-amine, CAS 30536-19-7), Related Compound B (N-Acetyl tizanidine, CAS 173532-15-5), and Related Compound C (1-acetyl-2-imidazolidinethione) [1]. The 4-imidazolone metabolite (CAS 125292-32-2) is chemically nonequivalent to any of these three USP-designated reference standards. It possesses a distinct molecular formula (C9H6ClN5OS), a unique SMILES notation (Clc1ccc2nsnc2c1NC3=NCC(=O)N3), and its imidazolone ring functionality confers different chromatographic retention characteristics under the USP mobile phase conditions (pH 3.0 buffer/acetonitrile 80:20) . For ANDA impurity profiling, where area percentages of individual impurities are quantified at 0.10–0.30% levels, the use of a non-corresponding USP reference standard for peak identification would constitute a method validation failure under ICH Q2(R1) specificity requirements [2].

Pharmaceutical Analysis USP Compendial Methods HPLC System Suitability Impurity Profiling

Storage and Stability Profile: Refrigerated Storage Requirement Confers Differential Handling Specifications

The 4-imidazolone metabolite reference standard (CAS 125292-32-2) requires refrigerated storage at 2–8 °C according to multiple supplier specifications [1]. This is comparable to the storage requirements for Tizanidine USP Related Compound B (N-Acetyl tizanidine, CAS 173532-15-5), which similarly requires storage at 2–8 °C . However, Tizanidine Related Compound A (CAS 30536-19-7), a primary amine-bearing benzothiadiazole, exhibits greater thermal stability with a melting point of 83–85 °C and may tolerate ambient storage conditions . For laboratories procuring multiple tizanidine impurity standards for a comprehensive ANDA impurity profile, differential storage requirements necessitate segregated cold-chain logistics and dedicated refrigerated inventory space, which should factor into procurement planning and total cost of ownership calculations.

Reference Standard Handling Stability Procurement Logistics

Optimal Application Scenarios for 2-[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]-3,5-dihydro-4H-imidazol-4-one (CAS 125292-32-2) Based on Quantified Evidence


ANDA Impurity Profiling and Method Validation for Tizanidine Hydrochloride Generic Drug Products

This compound serves as a critical reference standard for the identification, quantification, and system suitability testing of the 4-imidazolone metabolite impurity in tizanidine hydrochloride drug substance and drug product. Given that the USP monograph does not list this metabolite among the official Related Compounds A, B, and C, laboratories must procure it as a separately certified reference standard to achieve comprehensive impurity profiling at the 0.10–0.30% area threshold [1]. Its certified purity of 98% meets the minimum standard for use in validated HPLC methods employing the USP-recommended isocratic reverse-phase system (pH 3.0 buffer/acetonitrile 80:20) . The extended 20–40 hour half-life of this metabolite class further justifies its inclusion in stability-indicating methods and forced degradation studies to assess potential metabolite accumulation in finished dosage forms [2].

In Vitro CYP1A2 Enzyme Activity Probe in Drug-Drug Interaction (DDI) Screening Assays

The exclusive CYP1A2-dependent formation of this metabolite from tizanidine substrate qualifies it as a selective probe for CYP1A2 activity in in vitro drug metabolism studies [1]. The 30% reduction in metabolite formation upon co-incubation with enrofloxacin confirms CYP1A dependence and provides a measurable inhibition endpoint [1]. Compared to phenacetin, which is metabolized by multiple CYP isoforms in dog liver microsomes, the tizanidine-to-4-imidazolone pathway offers superior CYP1A2 selectivity for veterinary and human DDI screening applications [1]. Laboratories conducting CYP1A2 inhibition assays for new chemical entities can use this purified metabolite standard for LC-MS/MS calibration curves and metabolite identification.

Pharmacokinetic and Toxicokinetic Bioanalytical Method Development for Tizanidine Metabolite Quantification

Bioanalytical laboratories developing LC-MS/MS methods for the simultaneous quantification of tizanidine and its metabolites in human or animal plasma require this purified 4-imidazolone standard to establish calibration ranges, assess extraction recovery, and validate assay specificity [1]. The prolonged 20–40 hour elimination half-life of this metabolite necessitates extended sampling schedules in pharmacokinetic studies, and its chromatographic separation from both the parent drug (t½ 2.54 hours) and the guanidine metabolite is essential for accurate multi-analyte quantification . The compound's solubility profile (slightly soluble in DMSO and methanol with heating) informs stock solution preparation protocols [2].

Reference Standard Procurement for GMP Quality Control and Pharmacopeial Compliance

Quality control laboratories operating under cGMP for tizanidine API and finished product release testing should include this metabolite reference standard in their impurity standard inventory. Although not yet designated as an official USP or EP named impurity, its known formation pathway (CYP1A2-mediated oxidation) and its structural distinction from Related Compounds A, B, and C mean that it may appear as an unspecified impurity in batch analyses [1]. Maintaining a characterized reference standard with traceable certificate of analysis enables rapid identification and quantification should this impurity be detected above the reporting threshold (0.10%) during routine QC testing, thereby preventing batch rejection and supporting out-of-specification investigations .

Quote Request

Request a Quote for 2-[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]-3,5-dihydro-4H-imidazol-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.